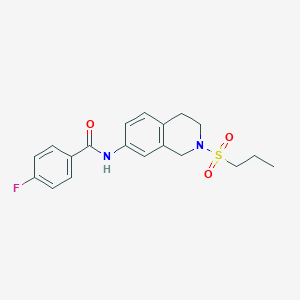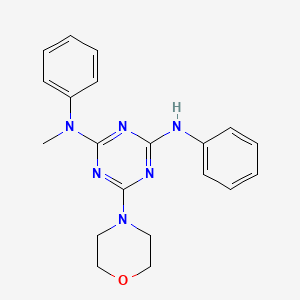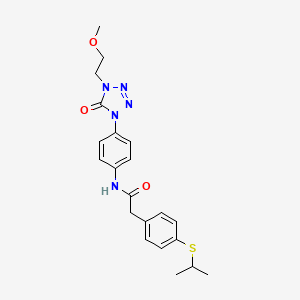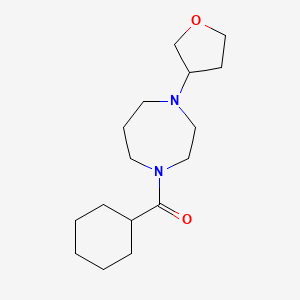
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone” is a chemical compound offered by Benchchem1. It’s also known as T3, a potent and selective agonist of the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely distributed in the central nervous system2.
Synthesis Analysis
The synthesis of this compound is not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has been synthesized3. A process for production of (S)-(tetrahydrofuran-3-yl)hydrazine, which could be a precursor, involves the hydrolysis or hydrogenation step of a protected hydrazine compound4.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available. However, a new heterocyclic compound (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has been characterized by single crystal X-ray crystallography, 1H NMR, and IR spectroscopy5.Chemical Reactions Analysis
The chemical reactions involving this compound are not directly available. However, a related compound “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has a molecular weight of 428.65, is solid in form, and should be stored in a refrigerator3.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds A notable application involves the synthesis of complex heterocyclic compounds through various chemical reactions. For instance, the Ugi reaction, followed by sodium ethoxide treatment, was utilized to create a new class of cyclic dipeptidyl ureas, showcasing a method for constructing pseudopeptidic triazines from diverse amino acids and isocyanides. This approach highlights the compound's utility in facilitating the formation of structurally unique heterocycles, which could have implications in drug discovery and development (Sañudo et al., 2006).
Photochemical Reactions Another application is found in photochemical reactions, where derivatives of the compound were used in benzophenone-sensitized reactions to achieve C−H functionalization of aliphatic compounds without nitrogen elimination. This process forms N-substituted hydrazones or bis-hydrazonoethanes, showcasing the compound's role in developing photochemical methods for modifying aliphatic hydrocarbons, potentially useful in creating new materials or chemical intermediates (Rodina et al., 2016).
Palladium-Catalyzed Reactions The compound's utility extends to palladium-catalyzed reactions for synthesizing various heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline derivatives, from yn-1-ones and alpha-ketoesters/amides. These reactions underscore the importance of such compounds in catalyzing the formation of cyclic structures with potential applications in pharmaceuticals and agrochemicals (Bacchi et al., 2005).
Analysis of Designer Drugs Additionally, the compound has been implicated in the analytical detection of designer drugs, demonstrating its relevance in forensic toxicology. The analysis and identification of unregulated drug compounds in commercial products, highlighting the compound's role in the development of analytical methodologies for public health and safety (Nakajima et al., 2012).
Methanolysis Reactions Methanolysis reactions of activated cyclopropanes and the generation of methanol adducts from photolysis indicate the compound's utility in studying reaction mechanisms and developing synthetic methodologies that could be applied in creating new chemical entities for further research and development (Lim et al., 2002).
Safety And Hazards
The safety and hazards of this compound are not directly available. However, a related compound “(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone” has safety information available. It has a GHS07 pictogram, a warning signal word, and hazard statements H302, H315, H3193.
Zukünftige Richtungen
The future directions of this compound are not directly available. However, given its potential as an agonist of the human trace amine-associated receptor 1 (TAAR1), it could have potential applications in neuroscience and pharmacology2.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABWFPRKBYGWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

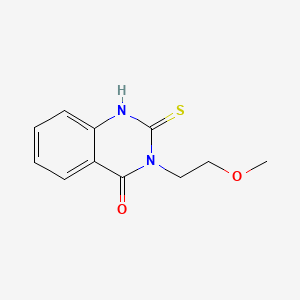
![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)
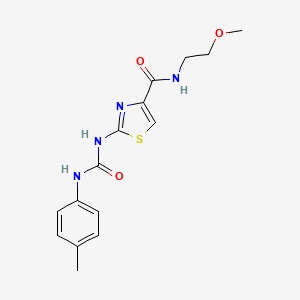
![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)
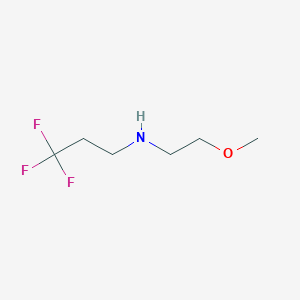
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)
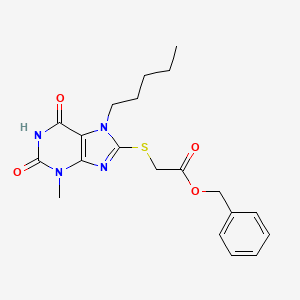
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
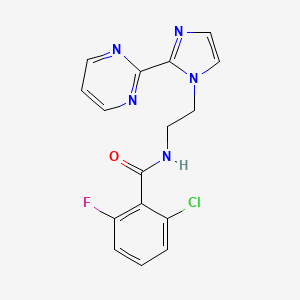
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)

